6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol
Descripción general
Descripción
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol, also known as THCPD, is a cyclic pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. Additionally, this compound has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Furthermore, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Therefore, it is important to carefully consider the appropriate concentration of this compound to use in experiments.
Direcciones Futuras
For research could include investigating the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to elucidate the mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol and to identify potential drug targets. Furthermore, the development of new synthetic methods for this compound could be explored to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol involves the reaction of 2,4-pyrimidinedione with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Propiedades
IUPAC Name |
1,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-4-2-1-3-5-7(6)10-9(13)11-8/h1-5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILTEYPVYROAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310523 | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53476-71-4 | |
Record name | 53476-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.